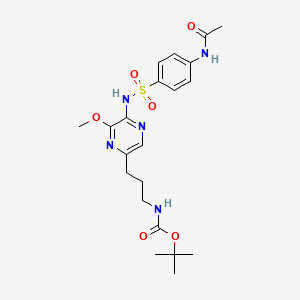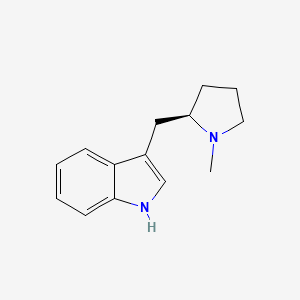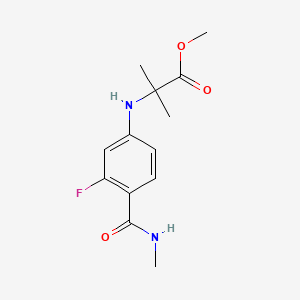
L-(-)-Malic Acid-13C4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-(-)-Malic Acid-13C4 is a stable isotope-labeled form of malic acid, where four carbon atoms are replaced by the carbon-13 isotope. Malic acid is a naturally occurring compound found in various fruits, particularly apples. It plays a crucial role in the citric acid cycle, which is essential for cellular respiration in living organisms. The isotope-labeled version, this compound, is used extensively in scientific research to trace metabolic pathways and study biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-(-)-Malic Acid-13C4 can be synthesized through the isotope exchange reaction, where malic acid is treated with carbon-13 labeled carbon dioxide under specific conditions. Another method involves the fermentation of glucose-13C6 using specific strains of microorganisms that produce malic acid as a metabolic byproduct.
Industrial Production Methods: Industrial production of this compound typically involves the fermentation process. Microorganisms such as Aspergillus oryzae or Saccharomyces cerevisiae are cultured in a medium containing glucose-13C6. The fermentation process is optimized to maximize the yield of malic acid, which is then purified and labeled with carbon-13.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form oxaloacetic acid.
Reduction: It can be reduced to form L-(-)-lactic acid.
Substitution: The hydroxyl group in malic acid can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
- Various substituted malic acid derivatives from substitution reactions.
Oxaloacetic acid: from oxidation.
L-(-)-lactic acid: from reduction.
Applications De Recherche Scientifique
L-(-)-Malic Acid-13C4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Studies: Used to trace metabolic pathways in cells and organisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Helps in studying the structure and dynamics of biological macromolecules.
Mass Spectrometry: Used as a standard in quantitative analysis of metabolic intermediates.
Biochemical Research: Helps in understanding enzyme mechanisms and metabolic flux analysis.
Medical Research: Used in studies related to metabolic disorders and cancer research.
Mécanisme D'action
L-(-)-Malic Acid-13C4 exerts its effects by participating in the citric acid cycle. It is converted to oxaloacetic acid by the enzyme malate dehydrogenase. This conversion is crucial for the production of energy in the form of adenosine triphosphate (ATP). The labeled carbon atoms allow researchers to track the movement and transformation of malic acid within metabolic pathways, providing insights into cellular processes and enzyme activities.
Comparaison Avec Des Composés Similaires
- L-Aspartic Acid-13C4
- L-Glutamic Acid-13C5
- L-Glutamine-13C5
Comparison: L-(-)-Malic Acid-13C4 is unique due to its role in the citric acid cycle and its specific labeling with carbon-13. While L-Aspartic Acid-13C4 and L-Glutamic Acid-13C5 are also used in metabolic studies, they participate in different metabolic pathways. L-Glutamine-13C5 is primarily involved in nitrogen metabolism. The uniqueness of this compound lies in its specific application in studying the citric acid cycle and energy production in cells.
Propriétés
Numéro CAS |
150992-96-4 |
|---|---|
Formule moléculaire |
C4H6O5 |
Poids moléculaire |
138.06 g/mol |
Nom IUPAC |
(2S)-2-hydroxy(1,2,3,4-13C4)butanedioic acid |
InChI |
InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1+1,2+1,3+1,4+1 |
Clé InChI |
BJEPYKJPYRNKOW-UVYXLFMMSA-N |
SMILES |
C(C(C(=O)O)O)C(=O)O |
SMILES isomérique |
[13CH2]([13C@@H]([13C](=O)O)O)[13C](=O)O |
SMILES canonique |
C(C(C(=O)O)O)C(=O)O |
Synonymes |
(2S)-2-Hydroxybutanedioic-13C4 Acid; (-)-(S)-Malic Acid-13C4; (-)-Hydroxysuccinic Acid-13C4; (-)-L-Malic Acid-13C4; (-)-Malic Acid-13C4; (2S)-2-Hydroxybutanedioic Acid-13C4; (2S)-2-Hydroxysuccinic Acid-13C4; (2S)-Malic Acid-13C4; (S)-Malic Acid-13C4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate](/img/structure/B568990.png)







